molecular formula C12H19N3O2 B1476326 (1,5-dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 2098123-13-6

(1,5-dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No. B1476326
CAS RN: 2098123-13-6
M. Wt: 237.3 g/mol
InChI Key: QCADLBUHMMMAEG-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have been found in a variety of biologically active compounds .

Scientific Research Applications

Therapeutic Potential

Compounds containing imidazole, a five-membered heterocyclic moiety similar to pyrazole, have been found to exhibit a broad range of chemical and biological properties . They have been used in the development of new drugs due to their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Applications

Imidazole derivatives have been used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential as antitumors and radioprotectants .

Antileishmanial and Antimalarial Applications

Compounds similar to the one have shown promising results in the treatment of leishmaniasis and malaria. For instance, certain compounds have demonstrated significant inhibition effects against Plasmodium berghei, a parasite responsible for malaria .

Antibacterial and Antifungal Applications

Heterocyclic compounds such as thiazoles and pyrazoles, which share structural similarities with the compound , have been found to exhibit antibacterial and antifungal activities .

Anti-inflammatory Applications

Imidazole derivatives have been found to exhibit anti-inflammatory properties, suggesting potential applications in the treatment of inflammatory conditions .

Antidiabetic Applications

Imidazole derivatives have also been found to exhibit antidiabetic properties, suggesting potential applications in the treatment of diabetes .

Mechanism of Action

The biological activity of pyrazole derivatives can vary widely depending on their exact structure and the presence of other functional groups. Some pyrazole derivatives have shown antiviral and antitumoral activity .

properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-7-11(13-14(9)2)12(17)15-5-3-10(8-16)4-6-15/h7,10,16H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCADLBUHMMMAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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